molecular formula C8H5Cl2IO B14200663 Ethanone, 2,2-dichloro-1-(4-iodophenyl)- CAS No. 832096-07-8

Ethanone, 2,2-dichloro-1-(4-iodophenyl)-

Cat. No.: B14200663
CAS No.: 832096-07-8
M. Wt: 314.93 g/mol
InChI Key: WWCMWNNYIMCOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Acetophenone (B1666503) Derivatives

Ethanone, 2,2-dichloro-1-(4-iodophenyl)- belongs to the broad class of halogenated acetophenone derivatives. These are ketones characterized by an acetophenone skeleton bearing one or more halogen substituents on the aromatic ring or the acetyl group. The presence of halogens significantly influences the electronic properties and reactivity of the molecule. researchgate.net Specifically, α-haloketones, such as the subject compound, are known to be valuable building blocks due to their high reactivity and ability to undergo selective transformations with a variety of reagents. nih.govnih.gov

The dual halogenation in Ethanone, 2,2-dichloro-1-(4-iodophenyl)- is particularly noteworthy. The two chlorine atoms on the α-carbon make the carbonyl carbon highly electrophilic and the α-carbon a good leaving group in nucleophilic substitution reactions. Simultaneously, the iodine atom at the para-position of the phenyl ring is a versatile functional group, particularly amenable to modern cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Significance as a Building Block in Organic Chemistry Research

The significance of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- as a building block lies in its capacity to serve as a starting material for a wide array of more complex molecules, especially heterocyclic compounds. researchgate.net Heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. The reactivity of α-haloketones makes them key precursors for the synthesis of important N-, S-, and O-containing heterocycles. nih.gov

The subject compound offers two primary points of chemical modification:

The Dichloroacetyl Group: This functional group is a key electrophile. It can react with various dinucleophiles to form heterocyclic rings. A prominent example is its reaction with thiourea (B124793) and its derivatives to construct thiazole (B1198619) or thiazolidinone rings, which are prevalent in medicinally important molecules. researchgate.net

The 4-Iodophenyl Group: The carbon-iodine bond is relatively weak, making it an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward introduction of alkyl, aryl, or alkynyl substituents onto the phenyl ring, enabling the synthesis of a diverse library of derivatives from a single precursor.

This dual reactivity allows for a modular approach to synthesis, where complex structures can be assembled by sequentially or concurrently exploiting the different reaction sites within the molecule.

Research Trajectories and Academic Objectives for Ethanone, 2,2-dichloro-1-(4-iodophenyl)-

Current and future research involving Ethanone, 2,2-dichloro-1-(4-iodophenyl)- is primarily directed toward its application in diversity-oriented synthesis to generate novel chemical entities for biological screening. The main academic objectives include the development of efficient and regioselective synthetic protocols that harness its unique reactivity.

A major research trajectory focuses on its use as a precursor for substituted thiazolidinones. Thiazolidinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov The reaction of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- with substituted thioureas is a key method for synthesizing 2-imino-4-thiazolidinone derivatives. This cyclocondensation reaction provides a direct route to these valuable scaffolds. rsc.orgresearchgate.net

The general scheme for this synthesis involves the reaction of the dichloro-ketone with a thiourea derivative. The reaction proceeds via nucleophilic attack of the sulfur and nitrogen atoms of the thiourea onto the electrophilic carbons of the ketone, leading to cyclization and the formation of the thiazolidinone ring.

Table 1: Representative Synthesis of 2-Imino-4-Thiazolidinone Derivatives

Reactant 1Reactant 2Product ClassPotential Significance
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-Substituted Thioureas (e.g., N-arylthiourea)3-Aryl-2-(arylimino)-5-(4-iodophenyl)thiazolidin-4-onesScaffolds for antimicrobial and anticancer drug discovery

Further academic goals include exploring multicomponent reactions where Ethanone, 2,2-dichloro-1-(4-iodophenyl)- can be combined with two or more other reactants in a one-pot synthesis to rapidly generate molecular complexity. whiterose.ac.uk The iodophenyl moiety can then be used as a handle for late-stage functionalization, allowing for the fine-tuning of the properties of the final products. This strategy is highly valuable in medicinal chemistry for the rapid generation of structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832096-07-8

Molecular Formula

C8H5Cl2IO

Molecular Weight

314.93 g/mol

IUPAC Name

2,2-dichloro-1-(4-iodophenyl)ethanone

InChI

InChI=1S/C8H5Cl2IO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8H

InChI Key

WWCMWNNYIMCOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)I

Origin of Product

United States

Synthetic Methodologies for Ethanone, 2,2 Dichloro 1 4 Iodophenyl

Halogenation Strategies

This approach begins with the precursor 1-(4-iodophenyl)ethanone and introduces the two chlorine atoms onto the α-carbon of the acetyl group. The key to this strategy is the selective chlorination of the aliphatic carbon without affecting the aromatic ring.

The α-dichlorination of an aryl ketone like 1-(4-iodophenyl)ethanone can be accomplished using various chlorinating agents. The reaction's success hinges on the activation of the α-position by the adjacent carbonyl group, which facilitates hydrogen substitution.

A common method for the α-chlorination of ketones involves reagents such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or a combination of hydrochloric acid and an oxidant like hydrogen peroxide. For a structurally similar compound, 1-(4-methylphenyl)ethanone, a successful dichlorination has been reported using concentrated hydrochloric acid and aqueous hydrogen peroxide in hot ethanol. nih.gov This method proceeds by generating elemental chlorine in situ, which then reacts with the ketone. Another approach involves bubbling chlorine gas directly through the neat ketone or a solution thereof, sometimes in the presence of an inert gas.

Table 1: Illustrative Chlorination Protocols for Aryl Ketone Precursors

Chlorinating AgentSolventTypical ConditionsNotes
HCl / H₂O₂Ethanol/WaterHeated (e.g., 90-100°C)Generates Cl₂ in situ; effective for dichlorination. nih.gov
Cl₂ gasNone or inert solvent (e.g., CCl₄)Room temperature to moderate heatDirect and scalable but requires handling of toxic gas.
Sulfuryl chloride (SO₂Cl₂)Inert solvent (e.g., CH₂Cl₂)Room temperature, often with a radical initiatorCan provide good control over the degree of chlorination.
Iodobenzene (B50100) dichloride (PhICl₂)Inert solvent (e.g., CH₂Cl₂)Room temperature, may require a catalystA milder alternative for α-chlorination. organic-chemistry.org

For the synthesis of 2,2-dichloro-1-(4-iodophenyl)ethanone, stereoselectivity is not a factor as the dichlorinated carbon is not a chiral center. However, regioselectivity is paramount. The goal is to exclusively chlorinate the α-carbon of the acetyl group. Fortunately, the electron-withdrawing nature of the carbonyl group significantly increases the acidity of the α-hydrogens, making this position the most reactive site for halogenation under both acidic and basic conditions. Halogenation of the aromatic ring is generally avoided under these conditions as it requires an electrophilic aromatic substitution mechanism, which is not favored without a specific Lewis acid catalyst.

Under acidic conditions, the reaction proceeds through an enol intermediate. The formation of this enol is the rate-limiting step. libretexts.orgopenstax.org Once the first chlorine is added, the inductive effect of the halogen slightly deactivates the carbonyl group towards further protonation, which can slow the formation of the enol for the second chlorination. pressbooks.pub However, with sufficient chlorinating agent and appropriate conditions, dichlorination is readily achieved.

The mechanism for the α-halogenation of ketones is well-established and proceeds differently in acidic versus basic media. pressbooks.pub

Acid-Catalyzed Mechanism :

The carbonyl oxygen is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

A base (typically the solvent or conjugate base of the acid) removes an α-hydrogen, leading to the formation of a nucleophilic enol intermediate. This tautomerization is often the rate-determining step. libretexts.orgmasterorganicchemistry.com

The electron-rich double bond of the enol attacks an electrophilic chlorine molecule (Cl₂).

This step forms the new C-Cl bond and a protonated carbonyl group.

Deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-monochlorinated ketone.

The process repeats to form the α,α-dichloro ketone.

Base-Promoted Mechanism :

A base removes an acidic α-hydrogen to form a resonance-stabilized enolate anion.

The enolate anion attacks a chlorine molecule, forming the C-Cl bond.

This process repeats. Each successive halogenation makes the remaining α-hydrogens even more acidic due to the electron-withdrawing inductive effect of the halogen, meaning subsequent halogenations are faster than the first. pressbooks.pub This often leads to exhaustive halogenation, such as in the haloform reaction.

For achieving controlled dichlorination, acidic conditions are often preferred as they allow for stepwise halogenation and reduce the likelihood of side reactions. pressbooks.pub

Carbon-Carbon Bond Formation via Acylation

This synthetic route involves the creation of the central carbon-carbon bond between the iodinated aromatic ring and the dichloroacetyl group. The Friedel-Crafts acylation is the classic method for this transformation. chemguide.co.ukjove.com

In this approach, iodobenzene is reacted with dichloroacetyl chloride in the presence of a Lewis acid catalyst. The iodine atom on the benzene (B151609) ring is a deactivating substituent, making iodobenzene less reactive than benzene itself in electrophilic aromatic substitution. However, it is an ortho-, para-directing group. Due to the steric hindrance from the large iodine atom, the major product of the acylation is the para-substituted isomer, 1-(4-iodophenyl)ethanone. rsc.org

The reaction is typically carried out by adding the dichloroacetyl chloride to a mixture of iodobenzene and the Lewis acid catalyst in a suitable inert solvent. chemguide.co.uk Research has shown that good yields of p-iodoacetophenone can be obtained from the acylation of iodobenzene under specific conditions, demonstrating the viability of this approach. rsc.org

The choice of catalyst is critical for a successful Friedel-Crafts acylation. A strong Lewis acid is required to activate the acyl chloride, generating a highly electrophilic acylium ion (or a complex that functions as one). jove.comkhanacademy.org

Aluminum chloride (AlCl₃) is the most traditional and powerful catalyst for this reaction. doubtnut.com However, due to its high reactivity, it can sometimes lead to side reactions. Stoichiometric amounts of the catalyst are often necessary because both the acyl chloride and the resulting ketone product can form complexes with the Lewis acid, temporarily deactivating it. organic-chemistry.org Other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also commonly employed. lumenlearning.comgoogle.com

Recent research has focused on developing more sustainable and reusable catalyst systems. Metal oxides, such as zinc oxide (ZnO), have been shown to effectively catalyze the acylation of arenes with dichloroacetyl chloride under milder, solvent-free conditions. researchgate.net These heterogeneous catalysts offer advantages in terms of easier product purification and catalyst recycling.

Table 2: Catalyst Systems for Friedel-Crafts Acylation

CatalystTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃)Inert solvent (e.g., CS₂, CH₂Cl₂), 0°C to room temp.High reactivity and effectiveness. doubtnut.comOften requires stoichiometric amounts, moisture sensitive, difficult workup.
Iron(III) Chloride (FeCl₃)Inert solvent, often requires heating.Less reactive than AlCl₃, potentially more selective, lower cost. beilstein-journals.orgMay give lower yields or require harsher conditions.
Zinc Oxide (ZnO)Solvent-free, room temperature.Mild conditions, reusable catalyst, environmentally benign ("green"). researchgate.netMay have limited substrate scope compared to stronger Lewis acids.
Iodine (I₂)Solvent-free or in DMF.Catalytic amounts, mild conditions for activated arenes. researchgate.netGenerally not effective for deactivated substrates like iodobenzene.

Advanced Synthetic Routes

Advanced synthetic strategies for obtaining Ethanone, 2,2-dichloro-1-(4-iodophenyl)- primarily involve the direct dichlorination of a suitable precursor or the further halogenation of a mono-chlorinated intermediate. These methods offer potential advantages in terms of yield, selectivity, and milder reaction conditions.

Derivatization from Related Halogenated Ethanones

A plausible and effective route to synthesize Ethanone, 2,2-dichloro-1-(4-iodophenyl)- is through the direct dichlorination of the corresponding acetophenone (B1666503), 1-(4-iodophenyl)ethanone. This approach is supported by established methods for the α,α-dichlorination of similarly structured compounds. One such method involves the use of a mixture of concentrated hydrochloric acid and hydrogen peroxide in a suitable solvent.

A documented example of this methodology is the synthesis of 2,2-dichloro-1-(4-methylphenyl)ethanone from 1-(4-methylphenyl)ethanone. nih.gov In this process, the starting ketone is treated with concentrated hydrochloride and aqueous hydrogen peroxide in hot ethanol. nih.gov This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by chlorine. The presence of an oxidizing agent, hydrogen peroxide, facilitates the in-situ generation of the chlorinating species.

Based on this precedent, a proposed synthetic scheme for Ethanone, 2,2-dichloro-1-(4-iodophenyl)- is presented below:

Scheme 1: Proposed Synthesis of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- via Dichlorination of 1-(4-iodophenyl)ethanone

The reaction conditions for the synthesis of the analogous 2,2-dichloro-1-(4-methylphenyl)ethanone are detailed in the table below and could serve as a starting point for the optimization of the synthesis of the iodo-substituted target compound.

ParameterValue
Starting Material1-(4-methylphenyl)ethanone
ReagentsConcentrated Hydrochloride, Aqueous Hydrogen Peroxide
SolventEthanol
Temperature90-100°C
Reaction Time30 minutes
Data derived from the synthesis of 2,2-dichloro-1-(4-methylphenyl)ethanone. nih.gov

Another potential derivatization route involves the further chlorination of the mono-chlorinated intermediate, 2-chloro-1-(4-iodophenyl)ethanone. Various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂), have been traditionally used for the α-chlorination of ketones. google.com However, controlling the degree of chlorination to selectively produce the dichloro-product without the formation of trichloro-byproducts can be challenging. google.com

Exploration of Novel Catalytic Systems in Synthesis

Recent advancements in organic synthesis have focused on the development of novel catalytic systems to improve the efficiency and selectivity of halogenation reactions. These modern approaches often utilize milder reagents and reaction conditions compared to traditional methods.

One promising area is the use of N-halosuccinimides, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), as a source of electrophilic chlorine. google.com These reagents are often used in conjunction with an acid catalyst. The reaction of acetophenones with DCDMH can be tuned to selectively produce either mono- or di-chlorinated products based on the reaction conditions. For instance, the use of an acid catalyst in a suitable solvent can promote the formation of α-chloroacetophenones. google.com

A proposed catalytic cycle for the dichlorination of an acetophenone using a system like DCDMH would likely involve the following steps:

Protonation of the carbonyl oxygen by the acid catalyst.

Tautomerization to the enol form.

Nucleophilic attack of the enol on the electrophilic chlorine of DCDMH to form the mono-chloro ketone.

Repetition of steps 1-3 to yield the di-chloro product.

The table below summarizes various chlorinating agents that have been employed for the α-chlorination of ketones, which could be explored for the synthesis of Ethanone, 2,2-dichloro-1-(4-iodophenyl)-.

Chlorinating AgentCatalyst/ConditionsSelectivityReference
Chlorine (Cl₂)Vapor-phaseMixture of mono- and di-chloro products google.com
Copper(II) Chloride (CuCl₂)-Mixture of mono- and di-chloro products google.com
Sulfuryl Chloride (SO₂Cl₂)TolueneCan favor mono-chlorination google.com
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)Acid (e.g., p-toluenesulfonic acid)Controllable for mono-chlorination google.com

Furthermore, the development of catalytic processes for the preparation of related halo-substituted acetophenones, such as 2,4-dichloroacetophenone, often involves Friedel-Crafts acylation using reagents like acetic anhydride (B1165640) and a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). google.com While this is a different synthetic approach (building the molecule rather than derivatizing the ketone), the principles of catalysis in halogenated aromatic ketone synthesis are relevant.

The exploration of these and other novel catalytic systems, potentially including photoredox catalysis or transition-metal-catalyzed reactions, could lead to more efficient, selective, and environmentally benign syntheses of Ethanone, 2,2-dichloro-1-(4-iodophenyl)-.

Spectroscopic Data for Ethanone, 2,2-dichloro-1-(4-iodophenyl)- Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive search of scientific databases and chemical literature has revealed a lack of publicly available experimental spectroscopic data for the compound Ethanone, 2,2-dichloro-1-(4-iodophenyl)-. As a result, the detailed analysis and structural elucidation requested for this specific molecule cannot be provided at this time.

The inquiry requested a thorough article on the spectroscopic characterization of Ethanone, 2,2-dichloro-1-(4-iodophenyl)-, structured around a detailed outline that included Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy. The specified sections were to cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), advanced two-dimensional NMR techniques (COSY, HSQC, HMBC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy. The instructions emphasized the inclusion of data tables and detailed research findings strictly pertaining to this compound.

Despite extensive searches of chemical databases, scientific literature, and patent repositories, no specific experimental spectra (¹H NMR, ¹³C NMR, 2D NMR, FT-IR, or Raman) for Ethanone, 2,2-dichloro-1-(4-iodophenyl)- could be located. While spectral data for analogous compounds—such as those with different halogen substitutions (bromo) or other functional groups—are available, the strict requirement to focus solely on the titled compound prevents their use for this analysis.

The generation of a scientifically accurate and informative article as per the user's detailed outline is contingent upon the availability of these fundamental experimental data. Without access to the primary spectral information, a meaningful discussion and elucidation of the compound's proton and carbon environments, functional groups, and vibrational modes cannot be conducted.

Therefore, the following sections of the requested article cannot be completed:

Spectroscopic Characterization and Structural Elucidation of Ethanone, 2,2 Dichloro 1 4 Iodophenyl

Vibrational Spectroscopy Studies

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Further research or the synthesis and subsequent analytical characterization of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- would be required to generate the experimental data necessary to fulfill the original request. At present, this information does not appear to be part of the public scientific record.

Mass Spectrometry (MS) for Molecular Composition

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For "Ethanone, 2,2-dichloro-1-(4-iodophenyl)-" (C₈H₅Cl₂IO), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The presence of chlorine (³⁵Cl and ³⁷Cl) and the monoisotopic nature of iodine (¹²⁷I) would result in a characteristic isotopic pattern in the mass spectrum.

A hypothetical HRMS analysis would be expected to yield a molecular ion peak [M]⁺ corresponding to the calculated exact mass, confirming the elemental formula. The high resolving power of HRMS would differentiate the target compound from other species with the same nominal mass but different elemental compositions.

Table 1: Theoretical Isotopic Masses for Ethanone, 2,2-dichloro-1-(4-iodophenyl)-

Isotope Formula Exact Mass (Da) Relative Abundance (%)
C₈H₅³⁵Cl₂¹²⁷IO 329.8656 100
C₈H₅³⁵Cl³⁷Cl¹²⁷IO 331.8627 65.3

Note: This table is generated based on theoretical calculations and serves as an illustrative example of expected HRMS data.

Fragmentation Pathway Analysis for Structural Deductions

In mass spectrometry, molecules are ionized and subsequently fragment in a predictable manner. The analysis of these fragment ions provides valuable information about the molecule's structure. For "Ethanone, 2,2-dichloro-1-(4-iodophenyl)-", several key fragmentation pathways can be anticipated.

A primary fragmentation event would likely be the alpha-cleavage of the bond between the carbonyl group and the dichloromethyl group, leading to the formation of a stable acylium ion. Another significant fragmentation pathway would involve the cleavage of the carbon-iodine bond. The presence of two chlorine atoms would also lead to characteristic isotopic patterns in the fragment ions containing them.

Table 2: Plausible Mass Spectrometry Fragmentation for Ethanone, 2,2-dichloro-1-(4-iodophenyl)-

Fragment Ion Structure m/z (for ³⁵Cl)
[C₇H₄IO]⁺ 4-iodobenzoyl cation 231
[C₆H₄I]⁺ 4-iodophenyl cation 203

Note: This table represents a predictive fragmentation pattern based on the chemical structure.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for "Ethanone, 2,2-dichloro-1-(4-iodophenyl)-" has not been reported, data from the closely related compound, 2,2-dichloro-1-(4-methylphenyl)ethanone, can provide valuable insights into the expected molecular geometry and packing. nih.gov

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

Single-crystal X-ray diffraction analysis would provide the unequivocal determination of the molecular structure of "Ethanone, 2,2-dichloro-1-(4-iodophenyl)-". This technique would reveal the spatial arrangement of all atoms, confirming the connectivity and stereochemistry. For a related compound, 2,2-dichloro-1-(4-methylphenyl)ethanone, the molecule is reported to be nearly planar. nih.gov A similar planarity would be expected for the iodo-substituted analog, with the dihedral angle between the phenyl ring and the carbonyl group being a key parameter.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline State

The crystallographic data would allow for a detailed analysis of the geometric parameters of the molecule. Key bond lengths would include the C-I, C-Cl, C=O, and various C-C bonds. The bond angles around the carbonyl carbon and the dichloromethyl carbon would also be of significant interest.

Based on the structure of 2,2-dichloro-1-(4-methylphenyl)ethanone, the C-Cl bond lengths are expected to be in the range of 1.75-1.77 Å. nih.gov The C=O bond length should be typical for a ketone, and the C-I bond length would be consistent with that of an aryl iodide. The dihedral angle between the benzene (B151609) ring and the plane defined by the carbonyl group and the alpha-carbon is anticipated to be relatively small, indicating a high degree of planarity. nih.gov

Table 3: Expected Bond Lengths and Angles for Ethanone, 2,2-dichloro-1-(4-iodophenyl)- (based on analogous structures)

Parameter Expected Value
C-I Bond Length ~2.10 Å
C-Cl Bond Length ~1.76 Å
C=O Bond Length ~1.22 Å
C(aryl)-C(carbonyl) Bond Length ~1.49 Å
Cl-C-Cl Bond Angle ~109.5°

Note: These values are estimations based on data from analogous compounds and general chemical principles.

Elucidation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For "Ethanone, 2,2-dichloro-1-(4-iodophenyl)-", a variety of non-covalent interactions are expected to play a crucial role in the solid-state assembly. These include halogen bonding (involving both iodine and chlorine), dipole-dipole interactions arising from the polar carbonyl group, and π-π stacking interactions between the aromatic rings.

The study of halogenated acetophenones has shown that halogenation can significantly influence the nature and directionality of intermolecular interactions. researchgate.netnih.govnih.gov The presence of the large and polarizable iodine atom, in particular, would likely lead to strong halogen bonding, where the iodine atom acts as a Lewis acidic center, interacting with Lewis basic sites on neighboring molecules. The crystal packing is anticipated to be stabilized by a network of these weak interactions, leading to a well-ordered three-dimensional structure. In the crystal structure of the related 2,2-dichloro-1-(4-methylphenyl)ethanone, the packing is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov Similar interactions, alongside halogen bonds, would be expected to dictate the crystal packing of the iodo-derivative.

Chemical Reactivity and Transformation Studies of Ethanone, 2,2 Dichloro 1 4 Iodophenyl

Reactions at the Dichloromethyl Ketone Moiety

The dichloromethyl ketone portion of the molecule is characterized by the presence of a carbonyl group and two chlorine atoms on the alpha-carbon. This arrangement dictates its reactivity towards nucleophiles, electrophiles, and reducing/oxidizing agents.

The two chlorine atoms at the alpha-position to the carbonyl group are susceptible to nucleophilic substitution. libretexts.orglibretexts.org The electron-withdrawing nature of the adjacent carbonyl group activates these halogens for displacement. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org A wide variety of nucleophiles can be employed to displace one or both chlorine atoms, leading to a range of functionalized products. The substitution of the first halogen often makes the second substitution more difficult due to increased steric hindrance and altered electronics.

Common nucleophiles for this transformation include:

Hydroxide (B78521) and Alkoxides: To form α-hydroxy or α-alkoxy ketones.

Amines: To generate α-amino ketones, which are valuable synthetic intermediates.

Thiolates: To produce α-thio ketones.

The reaction's outcome can be controlled by stoichiometry and reaction conditions to favor either mono- or di-substitution.

Enolate chemistry is a cornerstone of carbonyl reactivity, involving the deprotonation of an α-hydrogen to form a nucleophilic enolate ion. masterorganicchemistry.combham.ac.uk However, for the specific compound Ethanone, 2,2-dichloro-1-(4-iodophenyl)- , enolate formation is not possible. The carbon atom alpha to the carbonyl group bears two chlorine atoms and no hydrogen atoms. The absence of an acidic α-hydrogen precludes the formation of an enolate intermediate. masterorganicchemistry.com

For a related, enolizable ketone (e.g., 1-(4-iodophenyl)ethanone), treatment with a base would lead to the formation of an enolate. This enolate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, in α-alkylation reactions to form new carbon-carbon bonds. mnstate.eduucsb.eduyoutube.com The reaction begins with the base removing an α-proton, followed by the enolate's nucleophilic attack on the electrophile. ucsb.eduyoutube.com It is crucial to note that this reactivity pathway is not accessible for the title compound due to its structure.

The carbonyl group in Ethanone, 2,2-dichloro-1-(4-iodophenyl)- can undergo standard reduction and oxidation reactions typical of ketones.

Reduction: The ketone can be reduced to a secondary alcohol, 2,2-dichloro-1-(4-iodophenyl)ethanol , using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For a complete deoxygenation to form 1-(2,2-dichloroethyl)-4-iodobenzene , more forcing conditions like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc-mercury amalgam and concentrated acid) reduction can be employed, provided the other functional groups are stable under the reaction conditions.

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, the Baeyer-Villiger oxidation is a potential transformation. This reaction involves treating the ketone with a peroxy acid (e.g., m-CPBA) to convert it into an ester. In this case, the reaction would likely yield 4-iodophenyl 2,2-dichloroacetate , as aryl groups typically have a high migratory aptitude in this rearrangement.

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and radical pathways.

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. nobelprize.org These reactions are highly valued for their efficiency and functional group tolerance. nobelprize.orgnih.gov

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process is catalyzed by a palladium(0) species and requires a base. wikipedia.org The reaction of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- with an alkene, such as styrene (B11656) or an acrylate, would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. youtube.com

Sonogashira Reaction: This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating an arylalkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This method provides a direct route to synthesizing derivatives containing a conjugated enyne system. libretexts.org

Suzuki Reaction: The Suzuki reaction couples the aryl iodide with an organoboron compound, most commonly a boronic acid or its ester. wikipedia.orglibretexts.org This reaction is one of the most widely used methods for constructing biaryl structures and is known for its mild conditions and the low toxicity of its boron-based reagents. wikipedia.orgmdpi.com

ReactionCatalyst/PrecatalystLigand (Typical)Base (Typical)Coupling Partner
Heck Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃Alkene (e.g., Styrene)
Sonogashira Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄PPh₃Et₃N, PiperidineTerminal Alkyne
Suzuki Pd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhosK₂CO₃, Cs₂CO₃Aryl/Vinyl Boronic Acid

Beyond metal-catalyzed processes, the aryl iodide moiety can undergo substitution via a radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.orgorganicreactions.org This multi-step chain reaction is initiated by the transfer of an electron to the aryl iodide, often from a solvated electron or via photochemical stimulation. wikipedia.orgresearchgate.net

The key steps of the SRN1 mechanism are:

Initiation: The aryl iodide accepts an electron to form a radical anion. dalalinstitute.com

Propagation:

The radical anion fragments, cleaving the C-I bond to produce an aryl radical and an iodide anion. wikipedia.org

The newly formed aryl radical reacts with a nucleophile (e.g., an enolate or an amide) to form a new radical anion. wikipedia.org

This new radical anion transfers its electron to a starting aryl iodide molecule, forming the substituted product and propagating the radical chain. wikipedia.org

This pathway allows for the substitution of the iodide with nucleophiles that might not react under standard SNAr conditions, as it does not require strong electron-withdrawing groups to activate the aromatic ring. wikipedia.org

Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. unblog.fr The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stable aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent with high regiocontrol. organic-chemistry.orgbaranlab.org

For Ethanone, 2,2-dichloro-1-(4-iodophenyl)-, the carbonyl group of the dichloroacetyl moiety can potentially act as a directing group. The Lewis basic oxygen atom could coordinate with the lithium cation of the organolithium base, positioning the base to deprotonate one of the adjacent (ortho) protons on the phenyl ring. baranlab.org This would generate a lithiated intermediate that could be trapped by an electrophile (E+), as depicted in the general mechanism.

However, the application of DoM to this specific substrate is complicated by the presence of the iodine substituent. A significant and often faster competing reaction with organolithium reagents is halogen-metal exchange. uwindsor.ca In this process, the organolithium reagent (e.g., n-BuLi) exchanges its lithium atom for the iodine on the aromatic ring, forming the aryllithium species at the C4 position instead of the ortho position.

The outcome of the reaction is therefore dependent on the relative rates of ortho-deprotonation versus iodine-lithium exchange. For aryl iodides, the halogen-metal exchange is typically a very fast process, which would likely dominate over the DoM pathway. uwindsor.ca

PathwayReagentsIntermediateQuenched Product (with E+)
Directed Ortho-Metalation (DoM) 1. s-BuLi/TMEDA, -78 °C2. Electrophile (E+)2-Lithio-1-(4-iodophenyl)-2,2-dichloroethanone1-(2-E-4-iodophenyl)-2,2-dichloroethanone
Halogen-Metal Exchange 1. n-BuLi or t-BuLi, -78 °C2. Electrophile (E+)1-(4-Lithiophenyl)-2,2-dichloroethanone1-(4-E-phenyl)-2,2-dichloroethanone

This table presents plausible, competing reaction pathways for Ethanone, 2,2-dichloro-1-(4-iodophenyl)- under metalating conditions. The dominant pathway is likely halogen-metal exchange due to the high reactivity of the C-I bond.

Derivatization and Scaffold Construction

The multiple functional groups of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- allow for its extensive use in the construction of diverse molecular scaffolds, including valuable pharmaceutical intermediates and complex heterocyclic systems.

Synthesis of Substituted Mandelic Acid Derivatives

Substituted mandelic acids are important chiral building blocks in the synthesis of pharmaceuticals, including antibiotics and anticancer agents. scirp.orgmdpi.com Ethanone, 2,2-dichloro-1-(4-iodophenyl)- serves as a direct precursor to 4-iodomandelic acid through the hydrolysis of its gem-dichloro group.

The reaction typically proceeds under basic conditions, where hydroxide ions engage in nucleophilic substitution of the two chlorine atoms. This transformation likely occurs via a stepwise mechanism, forming an α-chloro-α-hydroxy intermediate which is subsequently hydrolyzed to an α,α-dihydroxy ketone (a hydrate). This hydrate (B1144303) is in equilibrium with the corresponding α-keto acid, which can then be selectively reduced to the final mandelic acid derivative. Alternatively, direct hydrolysis can yield the α-hydroxy acid. The resulting 4-iodomandelic acid retains the iodine atom, which can be used for further functionalization, for example, in cross-coupling reactions.

ReactantReagentsProductProduct Class
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-1. Aqueous NaOH or KOH2. Acidic workup2-Hydroxy-2-(4-iodophenyl)acetic acid (4-Iodomandelic acid)Mandelic Acid Derivative

Formation of Heterocyclic Compounds

The 1,3-relationship between the carbonyl group and the gem-dichloro group in Ethanone, 2,2-dichloro-1-(4-iodophenyl)- makes it an ideal precursor for the synthesis of five-membered heterocyclic rings. A prominent example is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide-containing compound.

In a reaction with thiourea (B124793), for instance, the sulfur atom of thiourea would initially attack the carbonyl carbon, followed by intramolecular cyclization and dehydration. The gem-dichloro group facilitates the final aromatization step to yield a substituted thiazole. This reaction would produce a 2-amino-4-(4-iodophenyl)thiazole derivative, a scaffold present in numerous biologically active molecules. The reaction can be extended to other thioamides to generate a variety of 2-substituted thiazoles.

Reactant 1Reactant 2ProductHeterocyclic Class
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-Thiourea (H₂NCSNH₂)4-(4-Iodophenyl)thiazol-2-amineThiazole
Ethanone, 2,2-dichloro-1-(4-iodophenyl)-Thioacetamide (CH₃CSNH₂)2-Methyl-4-(4-iodophenyl)thiazoleThiazole

Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. colab.ws Such sequences are highly efficient in terms of atom economy and step economy, enabling the rapid construction of complex molecules. uchicago.eduamazonaws.com The structure of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- is well-suited for designing palladium-catalyzed cascade reactions, leveraging the reactivity of the aryl iodide. rsc.org

A plausible cascade sequence could involve an initial palladium-catalyzed cross-coupling reaction at the C-I bond, followed by an intramolecular cyclization. For example, a Sonogashira coupling with an appropriately functionalized terminal alkyne, such as 2-ethynylaniline, would form an intermediate containing both the ketone and a nucleophilic amine. This sets the stage for a subsequent intramolecular cyclization, where the amine attacks the electrophilic carbonyl carbon. A final dehydration step would yield a quinoline (B57606) derivative, a privileged scaffold in medicinal chemistry. This sequence combines a C-C bond formation (Sonogashira coupling) and a C-N bond formation (cyclization) in a single, efficient process.

Reaction SequenceReagents & ConditionsKey TransformationsFinal Product Scaffold
Proposed Domino Sonogashira/Cyclization 1. 2-Ethynylaniline2. Pd(PPh₃)₂Cl₂, CuI, Et₃N3. Heat1. C(sp)-C(sp²) cross-coupling2. Intramolecular cyclization3. Dehydration2-(Dichloromethyl)-4-(4-iodophenyl)quinoline

Computational and Theoretical Chemistry Investigations of Ethanone, 2,2 Dichloro 1 4 Iodophenyl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic architecture of a molecule. These methods can predict molecular geometry, orbital energies, charge distribution, and reactive sites with a high degree of accuracy.

Geometry Optimization via Density Functional Theory (DFT)

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. nih.gov For a molecule like Ethanone, 2,2-dichloro-1-(4-iodophenyl)-, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to find the geometry that corresponds to the minimum energy on the potential energy surface. nih.gov This optimized structure is crucial as all other electronic properties are calculated based on this geometry. The process involves iterative calculations to adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For Ethanone, 2,2-dichloro-1-(4-iodophenyl)-, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values for Ethanone, 2,2-dichloro-1-(4-iodophenyl)- would require specific calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. periodicodimineralogia.it It transforms the complex molecular orbitals into localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds. This analysis is particularly useful for understanding hyperconjugative interactions and intramolecular charge transfer (ICT). acadpubl.eu

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net

Typically, regions of negative electrostatic potential (colored red) are electron-rich and are susceptible to electrophilic attack. In Ethanone, 2,2-dichloro-1-(4-iodophenyl)-, these would likely be located around the carbonyl oxygen and the halogen atoms due to their high electronegativity. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These would be expected around the hydrogen atoms and the carbonyl carbon. The MEP surface provides a clear, visual guide to the molecule's reactivity. chemrxiv.org

Spectroscopic Property Simulations

Computational methods can also predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure and understand its vibrational behavior.

Theoretical Prediction of Vibrational Spectra (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying functional groups in a molecule based on their characteristic vibrational frequencies. youtube.com DFT calculations can be used to predict these vibrational frequencies and their corresponding intensities. researchgate.net

By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. The calculated IR and Raman spectra can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the C=O stretch of the ketone, the C-Cl stretches, the C-I stretch, and various vibrations of the phenyl ring.

Table 2: Hypothetical Calculated Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch1710
Aromatic C=C Stretch1600-1450
C-Cl Stretch800-600
C-I Stretch600-500

Note: This table is illustrative. Precise frequencies for Ethanone, 2,2-dichloro-1-(4-iodophenyl)- would be determined from specific DFT frequency calculations.

Computational NMR Chemical Shift Predictions

Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool in theoretical chemistry for determining the structure of molecules. By employing quantum mechanical calculations, typically using methods like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach, researchers can calculate the expected NMR chemical shifts (e.g., ¹H and ¹³C) for a given molecular structure.

These predicted shifts are then compared with experimental NMR data to validate or propose the correct structure of a synthesized compound. The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects. For a molecule like Ethanone, 2,2-dichloro-1-(4-iodophenyl)-, such calculations would involve optimizing its geometry and then computing the magnetic shielding tensors for each nucleus.

Table 1: Hypothetical Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts This table is for illustrative purposes only, as no specific data for Ethanone, 2,2-dichloro-1-(4-iodophenyl)- was found.

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O Data not available Data not available
CHCl₂ Data not available Data not available
C-I Data not available Data not available
C-ipso Data not available Data not available
C-ortho Data not available Data not available

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step process of chemical reactions. It provides insights into the energetics and structures of reactants, intermediates, transition states, and products, which are often difficult to characterize experimentally.

Potential Energy Surface (PES) Scanning for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. longdom.org By scanning the PES, chemists can map out the most likely pathways for a chemical reaction. wayne.edu This involves systematically changing specific geometric parameters (like bond lengths or angles) and calculating the energy at each point. muni.cz The path of minimum energy connecting reactants and products on the PES is known as the reaction coordinate. muni.cz For a reaction involving Ethanone, 2,2-dichloro-1-(4-iodophenyl)-, such as a nucleophilic substitution, PES scanning could identify the lowest energy route, revealing whether the reaction is concerted or proceeds through intermediates. researchgate.net

Transition State Characterization and Activation Energy Determination

A transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. muni.cz It represents the energy barrier that must be overcome for a reaction to occur. Computational methods are used to locate and characterize these transition states, which are first-order saddle points on the PES. muni.czsmu.edu Frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining reaction rates. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how a molecule like Ethanone, 2,2-dichloro-1-(4-iodophenyl)- would behave in a realistic environment, such as in a solvent.

Conformational Analysis and Dynamic Behavior in Solution

Molecules are not static; they are constantly rotating around single bonds, leading to different spatial arrangements called conformations. MD simulations can explore the conformational landscape of a molecule in solution by simulating its movements over nanoseconds or longer. This allows for the identification of the most stable (lowest energy) conformations and the energy barriers between them. For Ethanone, 2,2-dichloro-1-(4-iodophenyl)-, MD simulations could reveal the preferred orientation of the dichloromethyl group relative to the iodophenyl ring in different solvents.

Intermolecular Interactions and Solvent Effects

The solvent can have a profound effect on the structure, stability, and reactivity of a molecule. miami.edu MD simulations explicitly model the interactions between the solute (Ethanone, 2,2-dichloro-1-(4-iodophenyl)-) and the surrounding solvent molecules. This allows for a detailed investigation of intermolecular forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces. By analyzing the radial distribution functions and other properties from the simulation, researchers can understand how the solvent organizes around the solute and how this "solvation shell" influences the molecule's behavior and reactivity. asianresassoc.org

Advanced Applications in Synthetic Organic Chemistry

Design and Synthesis of Complex Organic Molecules

There is no available information in the reviewed scientific literature that details the use of "Ethanone, 2,2-dichloro-1-(4-iodophenyl)-" as a starting material or intermediate in the design and synthesis of complex organic molecules. While the structural features of this compound—a dichloromethyl ketone and an iodinated phenyl ring—suggest potential for various chemical transformations, specific examples of its application in the construction of intricate molecular architectures have not been reported.

Development of New Synthetic Methodologies Leveraging Unique Reactivity

The unique reactivity of "Ethanone, 2,2-dichloro-1-(4-iodophenyl)-" has not been the subject of published research focused on the development of new synthetic methodologies. The presence of the dichloroacetyl group and the iodo-substituent offers theoretical possibilities for novel reactions, such as transformations of the ketone, reactions at the α-carbon, and cross-coupling reactions at the iodinated position. However, there are no documented studies that have explored or leveraged this potential reactivity to establish new synthetic protocols.

A related compound, 2,2-dichloro-1-(4-methylphenyl)ethanone, has been noted for its use in the preparation of substituted mandelic acid and its derivatives. This suggests a potential, though unconfirmed, parallel application for the iodo-substituted analog in the synthesis of corresponding iodinated mandelic acid derivatives.

Role as a Key Intermediate in Multi-Step Synthesis Projects

No specific multi-step synthesis projects have been identified in the scientific literature where "Ethanone, 2,2-dichloro-1-(4-iodophenyl)-" is explicitly mentioned as a key intermediate. The synthesis of complex target molecules often involves numerous steps and a variety of chemical building blocks. While it is conceivable that this compound could serve as an intermediate in such a sequence, there are currently no published examples to substantiate this role.

Future Perspectives and Research Challenges

Development of Sustainable and Green Synthesis Routes

The principles of green chemistry, which advocate for the reduction of waste and the use of environmentally benign reagents and conditions, offer a fertile ground for innovation in the synthesis of halogenated compounds. frontiersin.orgacs.org Traditional halogenation methods often rely on harsh reagents and produce significant waste, prompting the need for greener alternatives.

Future research could focus on developing catalytic and atom-economical methods for the synthesis of Ethanone, 2,2-dichloro-1-(4-iodophenyl)-. For instance, the use of photocatalysis, a rapidly emerging field in organic synthesis, could enable the direct C-H chlorination of a suitable precursor under mild, visible-light-driven conditions. researchgate.net The development of solid-supported catalysts or the use of greener solvents like ionic liquids could further enhance the environmental credentials of the synthetic process. researchgate.net A comparative overview of potential green synthesis strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesResearch Challenges
Photocatalytic Chlorination Mild reaction conditions, high selectivity, use of light as a renewable energy source. researchgate.netCatalyst design and optimization, substrate scope limitations, scale-up feasibility.
Electrochemical Synthesis Avoidance of stoichiometric oxidants, precise control over reaction parameters. youtube.comElectrode material selection, electrolyte optimization, cell design for large-scale production.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Enzyme discovery and engineering for non-natural substrates, operational stability of enzymes.
Mechanochemistry Solvent-free or reduced-solvent conditions, enhanced reaction rates.Understanding reaction mechanisms in the solid state, scalability of ball-milling processes.
This table presents a hypothetical application of green chemistry principles to the synthesis of the target compound, based on general trends in the field.

Exploration of Unprecedented Reactivity and Selectivity

The presence of a dichloromethyl ketone moiety in Ethanone, 2,2-dichloro-1-(4-iodophenyl)- suggests a rich tapestry of potential chemical transformations. The two chlorine atoms on the alpha-carbon significantly enhance the electrophilicity of the carbonyl group and provide reactive sites for nucleophilic substitution. Future research should aim to uncover novel reactions and selective transformations of this functional group.

For example, the selective mono- or di-substitution of the chlorine atoms with various nucleophiles could lead to a diverse array of new molecules. The development of catalytic systems that can control the selectivity of these reactions would be a significant advancement. organic-chemistry.orgnih.gov Furthermore, the iodinated phenyl ring offers a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the synthesis of complex molecular architectures. The interplay between the reactivity of the dichloromethyl ketone and the iodinated ring could lead to unprecedented intramolecular cyclization reactions, providing access to novel heterocyclic scaffolds.

Application in Automated and High-Throughput Synthesis

The increasing demand for the rapid synthesis and screening of new chemical entities has propelled the development of automated and high-throughput synthesis platforms. beilstein-journals.orgyoutube.com These technologies, which often employ flow chemistry and robotic systems, enable the rapid exploration of reaction conditions and the generation of large compound libraries. nih.gov

Ethanone, 2,2-dichloro-1-(4-iodophenyl)- could serve as a versatile building block in such automated platforms. Its dual reactivity (at the ketone and the iodinated ring) allows for divergent synthesis strategies, where a common precursor can be quickly elaborated into a wide range of derivatives. The integration of this compound into automated workflows would require the development of robust and reliable reaction protocols that are amenable to automation. High-throughput screening methods, such as colorimetric or fluorescence-based assays for ketones, could be adapted to rapidly assess the outcomes of these reactions. nih.govcas.cnnih.govdtu.dkresearchgate.net A conceptual workflow for the high-throughput synthesis and screening of derivatives is depicted in Table 2.

StepTechnologyObjective
1. Reagent Dispensing Robotic liquid handlersPrecise and automated dispensing of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- and various reaction partners into multi-well plates.
2. Reaction Automated reactors with parallel synthesis capabilitiesExecution of a matrix of reactions under different conditions (temperature, catalyst, solvent).
3. Quenching and Workup Automated liquid handling and filtration systemsTermination of reactions and removal of excess reagents and byproducts.
4. Analysis and Screening High-throughput analytical techniques (e.g., LC-MS, plate readers)Rapid characterization of the synthesized compounds and screening for desired properties.
This table outlines a generalized workflow for the application of automated synthesis to the diversification of the target compound.

Integration with Advanced Analytical and Computational Tools for Comprehensive Understanding

A deep understanding of the structure, properties, and reactivity of Ethanone, 2,2-dichloro-1-(4-iodophenyl)- is crucial for its rational application in various fields. The integration of advanced analytical and computational tools will be instrumental in achieving this comprehensive understanding.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) can be employed for the selective and sensitive detection and structural elucidation of this and related organic iodine compounds. acs.orgresearchgate.netcopernicus.org Advanced NMR techniques can provide detailed insights into its conformational dynamics and intermolecular interactions in solution.

Computational chemistry offers a powerful lens through which to study the electronic structure, reactivity, and potential non-covalent interactions, such as halogen bonding, of this molecule. nih.govresearchgate.netnih.gov Density functional theory (DFT) calculations can be used to model reaction pathways, predict reaction outcomes, and elucidate the mechanisms of its potential transformations. Such computational studies, when performed in synergy with experimental work, can accelerate the discovery of new reactions and the design of novel functional molecules based on the Ethanone, 2,2-dichloro-1-(4-iodophenyl)- scaffold.

Q & A

Q. How can computational chemistry predict reactivity of this compound in nucleophilic substitutions?

  • Methodology :
  • Calculate electrostatic potential maps (MEPs) using Gaussian to identify electrophilic sites (e.g., carbonyl carbon).
  • Simulate transition states with QM/MM methods (e.g., in GAMESS) to model SN² pathways at the dichloroacetyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.